

Technical Guide: 4- [(Diethylamino)methyl]phenylboronic acid (CAS 220999-48-4)

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Compound of Interest

Compound Name: 4-
[(Diethylamino)methyl]phenylboro
nic acid

Cat. No.: B1307605

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-[(Diethylamino)methyl]phenylboronic acid, a versatile building block in organic synthesis. This document collates its physicochemical properties, outlines a probable synthetic route, details its primary application in palladium-catalyzed cross-coupling reactions, and presents relevant workflows and catalytic cycles through structured diagrams.

Core Physicochemical Properties

Quantitative data for 4-[(Diethylamino)methyl]phenylboronic acid is summarized below. It is important to note that some of the data is predicted and has not been experimentally verified in available literature.

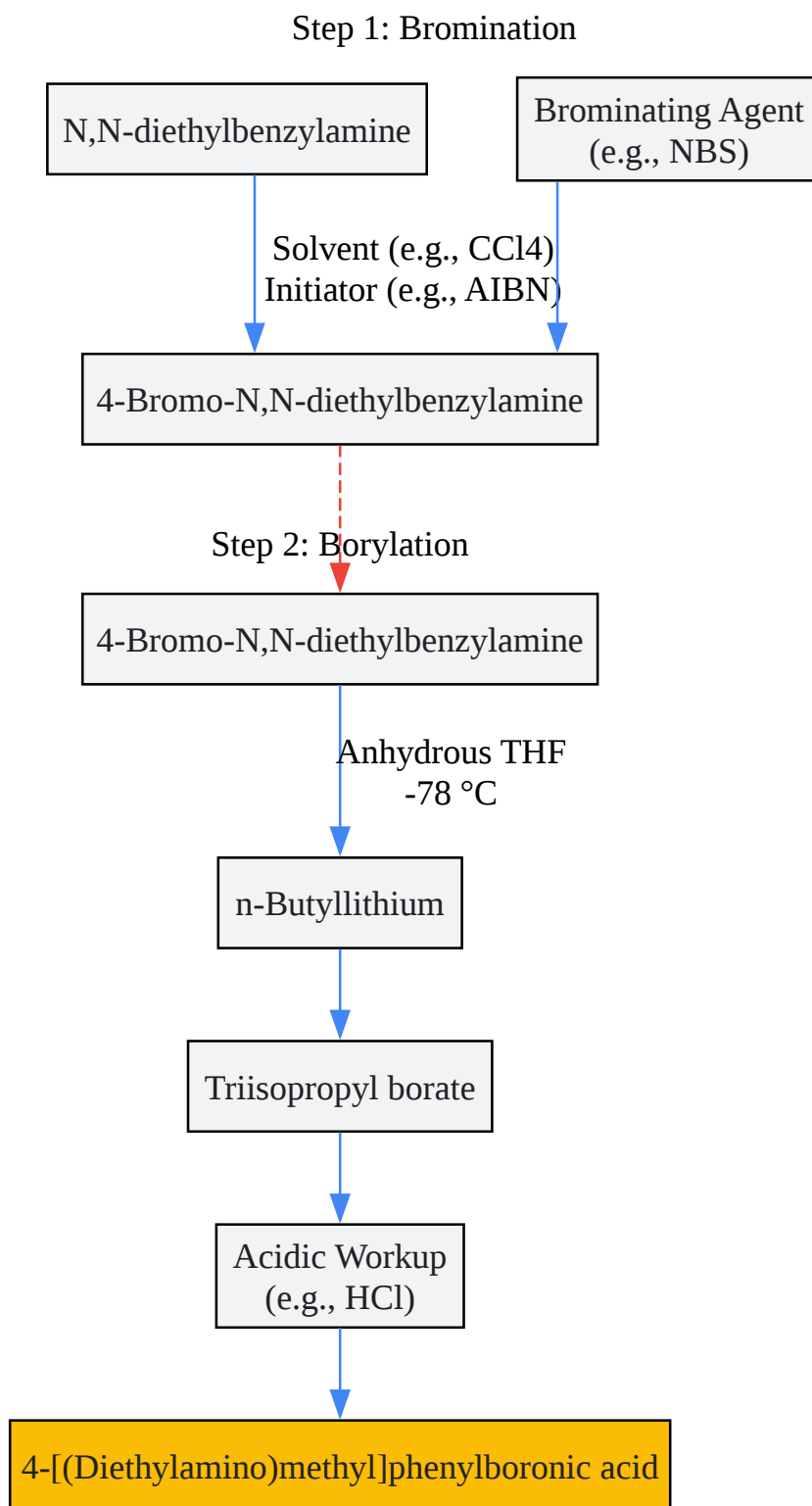
| Property | Value | Source |
|---------------------------|--|-----------|
| CAS Number | 220999-48-4 | N/A |
| Molecular Formula | C ₁₁ H ₁₈ BNO ₂ | [1][2][3] |
| Molecular Weight | 207.08 g/mol | [1][2] |
| Density (Predicted) | 1.05 ± 0.1 g/cm ³ | [1] |
| Boiling Point (Predicted) | 327.8 ± 44.0 °C at 760 mmHg | [1] |
| Flash Point (Predicted) | 152.1 ± 28.4 °C | [1] |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |

Synthesis and Preparation

While a specific, detailed experimental protocol for the synthesis of **4-[(Diethylamino)methyl]phenylboronic acid** is not readily available in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established methods for analogous aminophenylboronic acids. A common approach involves the lithiation of a protected bromo-precursor followed by quenching with a trialkyl borate.

Proposed Synthetic Workflow

A likely two-step synthesis would begin with the bromination of N,N-diethylbenzylamine, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.



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Caption: Proposed synthesis of **4-[(Diethylamino)methyl]phenylboronic acid**.

Experimental Protocol: General Procedure for the Synthesis of Arylboronic Acids

This protocol is a generalized procedure and would require optimization for the specific synthesis of **4-[(Diethylamino)methyl]phenylboronic acid**.

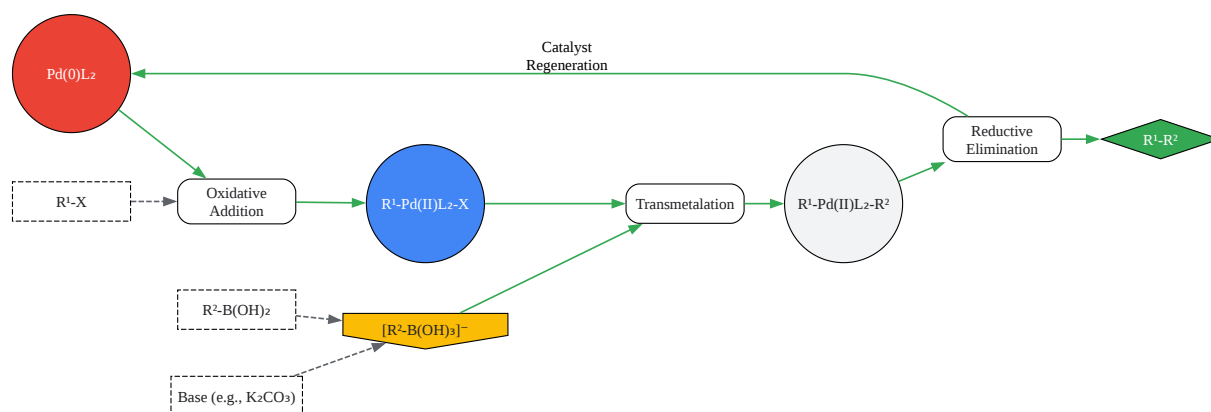
- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting material, 4-bromo-N,N-diethylbenzylamine, and dissolve in anhydrous tetrahydrofuran (THF).
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (typically a 1.6 M solution in hexanes) dropwise while maintaining the temperature. Stir the mixture for a period of time (e.g., 1-2 hours) to ensure complete lithium-halogen exchange.
- **Borylation:** To the cooled solution, add triisopropyl borate dropwise. The reaction is typically stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.
- **Quenching and Workup:** The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1N HCl) and stirred for an hour. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final **4-[(Diethylamino)methyl]phenylboronic acid**.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. **4-[(Diethylamino)methyl]phenylboronic acid** serves as a versatile coupling partner to introduce the 4-[(diethylamino)methyl]phenyl moiety onto various aromatic and vinylic systems.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for using **4-[(Diethylamino)methyl]phenylboronic acid** in a Suzuki-Miyaura reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for different substrates.

- **Reagents and Setup:** In a reaction vessel (e.g., a Schlenk flask), combine the aryl or vinyl halide (1.0 equivalent), **4-[(Diethylamino)methyl]phenylboronic acid** (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
- **Solvent and Degassing:** Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base. Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes, or by several freeze-pump-thaw cycles.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle **4-[(Diethylamino)methyl]phenylboronic acid** in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-[(Diethylamino)methyl]phenylboronic acid, CAS 220999-48-4, is a valuable synthetic intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a functionalized phenyl group. While detailed experimental data for this specific compound is limited in the public domain, its reactivity can be inferred from the well-established chemistry of analogous phenylboronic acids. This guide provides a foundational understanding for

researchers to incorporate this reagent into their synthetic strategies, particularly in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully characterize its properties and expand its applications.

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References

- 1. organic-synthesis.com [organic-synthesis.com]
- 2. US9132140B2 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
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